DHFR Inhibitory Potency: IC50 Comparison of Butyric Acid Derivative vs. 5-Methyl Analog
In a direct head-to-head enzymatic assay, 2-(4,6-diamino-pyrimidin-2-ylsulfanyl)-butyric acid exhibited an IC50 of 66 nM against human dihydrofolate reductase (DHFR), whereas the 5-methyl analog demonstrated significantly reduced potency (IC50 > 66 nM) . The butyric acid chain length is hypothesized to optimize hydrophobic interactions within the DHFR active site, contributing to the ~3-fold enhancement in cellular activity observed in subsequent cell-based studies .
| Evidence Dimension | DHFR inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 66 nM |
| Comparator Or Baseline | 5-Methyl analog: >66 nM |
| Quantified Difference | Target compound is >3-fold more potent in cellular growth inhibition |
| Conditions | Recombinant human DHFR enzyme assay; CCRF-CEM leukemia cell growth inhibition assay |
Why This Matters
This quantifiable potency advantage directly impacts the selection of this compound as a DHFR tool inhibitor, reducing the risk of weak target engagement that can compromise experimental outcomes in folate pathway studies.
